![molecular formula C23H28N6O3 B2919108 (3,4-diethoxyphenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1172278-88-4](/img/structure/B2919108.png)
(3,4-diethoxyphenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-diethoxyphenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality (3,4-diethoxyphenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-diethoxyphenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The piperazine moiety is a common feature in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs. This compound could be explored for its potential as a pharmacological agent in treating various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Neurodegenerative Disease Treatment
Given the structural similarity to compounds known to treat Parkinson’s and Alzheimer’s disease , this compound may hold promise in the development of new treatments for these neurodegenerative conditions .
Antibacterial Activity
Derivatives of this compound have shown promising antibacterial activity. It could be synthesized and characterized further to evaluate its efficacy against a range of bacterial infections .
Cancer Research
The compound’s potential to inhibit tyrosine kinases makes it a candidate for cancer treatment, particularly in leukemia . Tyrosine kinases are known targets in cancer therapy, and this compound could be part of a new class of anticancer agents .
Molecular Structure Analysis
The compound’s complex structure, involving multiple functional groups, makes it an interesting subject for structural analysis using techniques like HRMS, IR, and NMR. Such studies can provide insights into the relationship between structure and function in medicinal chemistry .
Psychoactive Substance Research
Piperazine derivatives are sometimes used illegally for recreational purposes. Studying this compound could contribute to understanding the psychoactive properties and potential risks associated with such substances .
Motor Neuron Disease Treatment
Compounds with similar structures have been investigated for their use in treating motor neuron diseases and neuromuscular junction disorders. This compound could be part of research aimed at finding new treatments for these conditions .
Cytotoxic Activity Screening
This compound could be included in a library of derivatives to be screened for cytotoxic activity against various cell lines. Such screening is crucial in the early stages of drug development for identifying potential anticancer compounds .
Wirkmechanismus
Target of Action
Similar compounds with piperazine and imidazole moieties have been reported to exhibit inhibitory activities against acetylcholinesterase (ache) and have been used in the treatment of alzheimer’s disease .
Mode of Action
While the exact mode of action for this specific compound is not known, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE). AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic neurotransmission .
Biochemical Pathways
The compound likely affects the cholinergic neurotransmission pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory, thereby potentially enhancing cognitive function .
Pharmacokinetics
Piperazine, a moiety present in the compound, is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine concentration could potentially lead to enhanced cognitive function, making this compound a potential candidate for the treatment of cognitive disorders such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
(3,4-diethoxyphenyl)-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-4-31-19-7-6-18(14-20(19)32-5-2)23(30)28-12-10-27(11-13-28)21-15-22(26-16-25-21)29-9-8-24-17(29)3/h6-9,14-16H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTDNTHJJGYASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-diethoxyphenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.